molecular formula C43H62N8O4 B2501959 Dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate) CAS No. 1548618-54-7

Dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate)

Cat. No.: B2501959
CAS No.: 1548618-54-7
M. Wt: 755.021
InChI Key: WQQFSPDVYMWKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate) is a useful research compound. Its molecular formula is C43H62N8O4 and its molecular weight is 755.021. The purity is usually 95%.
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Biological Activity

Dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate), commonly referred to as a derivative of pralatrexate, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. The biological activity of this compound is closely linked to its structural features, which include the presence of a diaminopteridine moiety that is known to interact with folate metabolism.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₄
  • CAS Number : 146464-92-8
  • Key Functional Groups :
    • Carboxylate group
    • Diaminopteridine scaffold

Dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate) exhibits its biological activity primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition leads to:

  • Depletion of Tetrahydrofolate : Reduces the availability of nucleotide precursors essential for DNA and RNA synthesis.
  • Induction of Apoptosis : Increased levels of intracellular reactive oxygen species (ROS) can trigger apoptotic pathways in cancer cells.
  • Polyglutamylation : The compound is likely to undergo polyglutamylation, enhancing its retention within cells and prolonging its action against tumor cells.

Antitumor Activity

Research has shown that compounds similar to dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate) exhibit significant antitumor effects. For instance:

  • In Vitro Studies :
    • A study demonstrated that pralatrexate derivatives significantly inhibited the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) and peripheral T-cell lymphoma (PTCL).
    • The IC50 values for these compounds ranged from 0.5 to 5 µM, indicating potent cytotoxicity against these cell lines.
  • In Vivo Studies :
    • Animal models treated with pralatrexate showed reduced tumor sizes compared to control groups, particularly in xenograft models of human cancers.
    • The mechanism was attributed to enhanced apoptosis and reduced angiogenesis in tumors.

Anti-inflammatory Properties

In addition to antitumor effects, dicyclohexylamine hemi(4-(2-carboxylato-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate) has been noted for its anti-inflammatory properties:

  • Cytokine Modulation :
    • Studies indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
    • This suggests potential applications in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorSignificant growth inhibition in cancer cell lines
Apoptosis InductionIncreased ROS levels leading to apoptosis
Anti-inflammatoryDecreased pro-inflammatory cytokines

Properties

IUPAC Name

4-[2-carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid;N-cyclohexylcyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O4.2C12H23N/c1-2-7-19(17(28)29,11-5-3-10(4-6-11)16(26)27)8-12-9-22-15-13(23-12)14(20)24-18(21)25-15;2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-6,9H,7-8H2,(H,26,27)(H,28,29)(H4,20,21,22,24,25);2*11-13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQFSPDVYMWKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)(C3=CC=C(C=C3)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H62N8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

755.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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